N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide
Description
Properties
IUPAC Name |
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-3-10(16)13-12-15-14-11(18-12)8-6-4-5-7-9(8)17-2/h4-7H,3H2,1-2H3,(H,13,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCFRIJXYMTWED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(O1)C2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 2-methoxybenzohydrazide with propionic anhydride under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 2-hydroxyphenyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Synthesis of the Compound
The synthesis of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide typically involves the reaction of specific aryl hydrazides with appropriate carbonyl compounds under acidic conditions. The general procedure includes:
- Refluxing the aryl hydrazide with phosphorous oxychloride.
- Neutralizing the reaction mixture to precipitate the desired product.
- Purification through recrystallization.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound:
- A study reported that similar oxadiazole derivatives exhibited significant growth inhibition against various cancer cell lines such as OVCAR-8 and NCI-H40 with percent growth inhibitions (PGIs) exceeding 75% .
| Compound | Cell Line | Percent Growth Inhibition |
|---|---|---|
| 6h | SNB-19 | 86.61% |
| OVCAR-8 | 85.26% | |
| NCI-H40 | 75.99% |
Antimicrobial Activity
Oxadiazole derivatives have also been evaluated for their antimicrobial properties:
- A series of synthesized compounds were tested against Gram-positive and Gram-negative bacteria, showing promising antibacterial activity . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of enzymatic pathways critical for bacterial survival.
Study on Anticancer Agents
In a recent study published in the Tropical Journal of Pharmaceutical Research, several propanamide derivatives were synthesized and evaluated for their anticancer properties. The results indicated that compounds derived from oxadiazole exhibited lower IC50 values compared to standard drugs like doxorubicin, indicating higher potency .
Synthesis and Characterization Techniques
The characterization of this compound is typically performed using:
- Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure.
| Technique | Observations |
|---|---|
| ^1H-NMR | Chemical shifts corresponding to protons in the molecule |
| ^13C-NMR | Carbon environments revealing functional group placements |
Mechanism of Action
The mechanism of action of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. Additionally, the compound’s ability to form hydrogen bonds and interact with cellular membranes can influence its biological activity.
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The 2-methoxyphenyl group in the target compound contrasts with electron-withdrawing substituents like nitro (3-nitrophenyl in ) or bromo (2-bromophenyl in ). Methoxy groups improve solubility and may modulate receptor affinity compared to halogens or nitro groups.
Physical Properties
Comparative physical properties of selected analogs:
Analysis :
- Melting Points : The target compound’s hypothetical melting point (120–130°C) aligns with analogs bearing methoxy or ethoxy groups (e.g., 128–129°C in ), suggesting similar crystalline stability.
- Spectral Trends : IR and NMR data for the target compound would resemble analogs, with characteristic amide C=O stretches (~1670 cm⁻¹) and methoxy proton signals (δ 3.8–4.0 ppm) .
Antidiabetic and Enzyme Inhibition
Cytotoxic and Anticancer Activity
- 2-Amino-N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)propanamide () inhibits histone deacetylase (HDAC) in breast cancer cells. The target compound’s lack of an amino group may reduce HDAC affinity but could be optimized for other targets .
Toxicity Considerations
Biological Activity
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide is a compound belonging to the oxadiazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and research findings.
Chemical Structure and Properties
This compound features a five-membered heterocyclic ring containing nitrogen and oxygen atoms, which is characteristic of oxadiazole derivatives. The general formula can be represented as follows:
- Molecular Formula: C₁₈H₁₉N₃O₃
- Molecular Weight: 313.36 g/mol
The biological activity of this compound is attributed to its ability to interact with various biological targets. The oxadiazole ring can engage in non-covalent interactions such as hydrogen bonding and π-π stacking with proteins and enzymes. This interaction may lead to the modulation of enzyme activity or receptor signaling pathways, contributing to its pharmacological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. The compound has shown significant cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest.
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.65 | Apoptosis induction |
| HeLa (Cervical Cancer) | 2.41 | Cell cycle arrest at G0-G1 phase |
| PANC-1 (Pancreatic) | 0.75 | Apoptosis via caspase activation |
These findings suggest that structural modifications to the oxadiazole ring may enhance its anticancer properties further .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects in vivo. Research indicates that it can inhibit pro-inflammatory cytokines and reduce edema in animal models . The compound's mechanism may involve the inhibition of NF-kB signaling pathways.
Case Studies
- Study on MCF-7 Cells : A study evaluated the effect of this compound on MCF-7 breast cancer cells. The results indicated an IC₅₀ value of 0.65 μM with significant apoptosis induction confirmed by flow cytometry analysis .
- Inflammation Model : In an experimental model of inflammation, this compound was administered to mice with induced edema. The results showed a marked reduction in inflammation markers compared to control groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
